REACTION_SMILES
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[C:19](#[N:20])[BH3-:21].[C:6](=[O:7])([O:8][CH2:9][CH3:10])[N:11]1[CH2:12][CH:13]([CH3:18])[C:14](=[O:17])[CH2:15][CH2:16]1.[CH3:23][OH:24].[CH3:2][C:3](=[O:4])[O-:5].[NH4+:1].[Na+:22]>>[C:6](=[O:7])([O:8][CH2:9][CH3:10])[N:11]1[CH2:12][CH:13]([CH3:18])[CH:14]([NH2:20])[CH2:15][CH2:16]1
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Name
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[BH3-]C#N
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH3-]C#N
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CCOC(=O)N1CCC(=O)C(C)C1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)N1CCC(N)C(C)C1
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |